molecular formula C22H38O5 B157875 16,16-dimethyl-PGE1 CAS No. 41692-15-3

16,16-dimethyl-PGE1

Cat. No.: B157875
CAS No.: 41692-15-3
M. Wt: 382.5 g/mol
InChI Key: RQOFITYRYPQNLL-ZWSAOQBFSA-N
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Description

16,16-dimethyl Prostaglandin E1 is a synthetic analog of Prostaglandin E1, known for its metabolic stability and potent biological activities. This compound is particularly notable for its ability to induce contractions in human vascular smooth muscle and its enhanced potency compared to natural prostaglandins .

Biochemical Analysis

Biochemical Properties

16,16-dimethyl-PGE1 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to induce bronchoconstriction and vascular smooth muscle contractions . This suggests that this compound interacts with the proteins and enzymes involved in muscle contraction.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to suppress indomethacin-induced cellular elongation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been shown that this compound can accelerate the recovery of blood pressure and heart rate in Sprague Dawley rats after acute hemorrhage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 16,16-dimethyl Prostaglandin E1 involves several steps, starting from the appropriate prostaglandin precursorThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield .

Industrial Production Methods: Industrial production of 16,16-dimethyl Prostaglandin E1 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving advanced techniques such as continuous flow synthesis and high-performance liquid chromatography for purification .

Chemical Reactions Analysis

Types of Reactions: 16,16-dimethyl Prostaglandin E1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

16,16-dimethyl Prostaglandin E1 has a wide range of applications in scientific research:

    Chemistry: It is used as a reference compound in the study of prostaglandin analogs and their chemical properties.

    Biology: The compound is employed in studies related to smooth muscle contraction and vascular biology.

    Medicine: It has potential therapeutic applications in conditions requiring the modulation of smooth muscle activity, such as asthma and vascular diseases.

    Industry: The compound is used in the development of pharmaceuticals and as a tool in drug discovery .

Comparison with Similar Compounds

Uniqueness: 16,16-dimethyl Prostaglandin E1 is unique due to its enhanced metabolic stability and increased potency in inducing smooth muscle contractions compared to its natural and synthetic counterparts .

Properties

IUPAC Name

7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38O5/c1-4-5-14-22(2,3)20(25)13-12-17-16(18(23)15-19(17)24)10-8-6-7-9-11-21(26)27/h12-13,16-17,19-20,24-25H,4-11,14-15H2,1-3H3,(H,26,27)/b13-12+/t16-,17-,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQOFITYRYPQNLL-ZWSAOQBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(C)C(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(C)(C)[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41692-15-3
Record name 16,16-Dimethylprostaglandin E
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041692153
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 16,16-dimethyl-PGE1 interact with its target and what are the downstream effects?

A: this compound, a prostaglandin analog, primarily exerts its effects by binding to specific prostaglandin receptors. Research suggests that in rabbit corneal endothelium, this compound interacts with the EP2 receptor subtype. [] This interaction activates adenylate cyclase, leading to increased cyclic adenosine monophosphate (cAMP) synthesis. [] This increase in cAMP then triggers downstream effects, such as preventing cell elongation in response to indomethacin, highlighting its role in regulating cell shape. []

Q2: What is the role of this compound in cardiovascular response to hemorrhage?

A: Studies in rats demonstrate that this compound, at a dose of 1 microgram/kg/minute, can accelerate both blood pressure and heart rate recovery following an acute hemorrhage. [] This effect is linked to the compound's ability to increase plasma epinephrine and norepinephrine levels. [] Interestingly, the study also reveals that while the hemodynamic effects of this compound appear dependent on a renal factor, its impact on epinephrine and norepinephrine release in response to hemorrhage is independent of kidney function. []

Q3: How does the uterine stimulant activity of this compound compare to other prostaglandins?

A: In vivo studies using rat uteri have shown that this compound exhibits significant uterine stimulant activity. [] In fact, it demonstrates a potency 2-3 times greater than that of PGE1. [] Notably, this compound also demonstrates a relatively low incidence of gastrointestinal side effects compared to some other prostaglandins. [] This favorable selectivity profile makes it a potentially attractive candidate for further investigation in the context of uterine stimulation.

Q4: Can this compound be used for termination of pregnancy?

A: Research suggests that this compound methyl ester (gemeprost) can be an effective agent for second-trimester pregnancy termination. [] Clinical trials comparing gemeprost pessaries to intra-amniotic PGF2 alpha combined with hypertonic saline showed no significant difference in the induction-delivery interval. [] While gemeprost was associated with a higher incidence of diarrhea, other side effects, analgesic requirements, and the occurrence of retained placentae were comparable between the two groups. []

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